(1-acetyl-2,3,6-triphenylpiperidin-4-yl) acetate
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Overview
Description
(1-acetyl-2,3,6-triphenylpiperidin-4-yl) acetate is a complex organic compound that belongs to the piperidine class of chemicals Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-acetyl-2,3,6-triphenylpiperidin-4-yl) acetate typically involves multi-step organic reactions. One common method includes the acetylation of 2,3,6-triphenylpiperidine followed by esterification with acetic anhydride. The reaction conditions often require the use of catalysts such as sulfuric acid or perchloric acid to facilitate the acetylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
(1-acetyl-2,3,6-triphenylpiperidin-4-yl) acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the acetate group is replaced by other functional groups like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted piperidine derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
(1-acetyl-2,3,6-triphenylpiperidin-4-yl) acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a precursor for other industrially relevant compounds
Mechanism of Action
The mechanism of action of (1-acetyl-2,3,6-triphenylpiperidin-4-yl) acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with cellular receptors to induce specific biological responses .
Comparison with Similar Compounds
Similar Compounds
2,3,6-triphenylpiperidine: A precursor in the synthesis of (1-acetyl-2,3,6-triphenylpiperidin-4-yl) acetate.
1-acetyl-2,3,6-triphenylpiperidine: A structurally similar compound with different functional groups.
Uniqueness
This compound is unique due to its specific acetyl and acetate functional groups, which confer distinct chemical properties and reactivity. These functional groups enable the compound to participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C27H27NO3 |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
(1-acetyl-2,3,6-triphenylpiperidin-4-yl) acetate |
InChI |
InChI=1S/C27H27NO3/c1-19(29)28-24(21-12-6-3-7-13-21)18-25(31-20(2)30)26(22-14-8-4-9-15-22)27(28)23-16-10-5-11-17-23/h3-17,24-27H,18H2,1-2H3 |
InChI Key |
MJHOCQLFVZWVFV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(CC(C(C1C2=CC=CC=C2)C3=CC=CC=C3)OC(=O)C)C4=CC=CC=C4 |
Origin of Product |
United States |
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